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Introduction to 3D Molecular Characteristics in Drug
Design

The evolution of drug-likeness assessment has progressed significantly from simple physicochemical

property-based rules like Lipinski's Rule of Five toward more sophisticated 3D molecular characteristics

that better capture molecular complexity and spatial orientation. Traditional rules primarily focused on

molecular weight, lipophilicity, and hydrogen bonding capacity but provided limited insight into the

three-dimensional structural features that influence target binding and pharmacokinetic properties. The

limitations of these traditional approaches became increasingly apparent as drug discovery efforts expanded

into more challenging target classes, necessitating the development of novel descriptors that better capture

molecular complexity and spatial characteristics.

The concept of "escaping flatland" in medicinal chemistry emphasizes the strategic shift from

predominantly planar, aromatic-rich compounds toward more three-dimensional molecular architectures

with enhanced structural complexity. This paradigm shift recognizes that increased saturation and

structural dimensionality can improve success rates in clinical development through enhanced solubility,

target specificity, and metabolic stability. Research by Lovering et al. demonstrated that clinical success

rates correlate positively with increasing Fsp3 values, establishing this parameter as a crucial consideration

in modern drug design paradigms [1].
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Fsp3: Fundamentals and Significance in Drug
Discovery

Definition and Calculation

Fsp3 (Fraction of sp3-hybridized carbon atoms) is defined as the number of sp3-hybridized carbon atoms

divided by the total carbon count in a molecule:

Fsp3 = (Number of sp3 hybridized carbons) / (Total carbon count)

This simple yet powerful metric quantifies the carbon saturation of organic molecules and serves as a

proxy for structural complexity. The calculation can be easily implemented in most cheminformatics

toolkits and provides immediate insight into the three-dimensional character of molecular structures [1].

Historical Context and Benchmark Values

The significance of Fsp3 was first highlighted in a seminal 2009 publication by Lovering et al., which

analyzed the correlation between carbon saturation and clinical success rates. The study revealed that

approximately 84% of marketed drugs meet the criterion of Fsp3 ≥0.42, establishing this threshold as a

valuable benchmark for drug-likeness assessment. Comparative analyses demonstrate clear differentiation

between various compound classes:

Approved drugs: Average Fsp3 ≈ 0.47
Compounds in discovery phase: Average Fsp3 ≈ 0.36

Natural products: Typically higher Fsp3 values than synthetic compounds [1]

Application in Hit Screening and Lead Optimization

Natural products typically exhibit higher Fsp3 values than synthetic compounds and represent a rich source

of structural diversity for drug discovery. The Fsp3-enriched fragment library from Life Chemicals

demonstrates how incorporating higher Fsp3 compounds can expand accessible chemical space while
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maintaining drug-like properties. In lead optimization campaigns, strategic increases in Fsp3 have yielded

significant improvements in potency and metabolic stability [1].

A notable case study involved the discovery of selective RORγ inhibitors (compounds 1 and 2), where

increasing Fsp3 during optimization resulted in a 50-fold potency improvement and elimination of time-

dependent cytochrome P450 inhibition. This example illustrates how intentional incorporation of sp3-

character can address multiple optimization parameters simultaneously while enhancing drug-like

properties [1].

Advanced Molecular Complexity Metrics

Spatial Score (SPS and nSPS)

The Spatial Score (SPS) represents an innovative empirical metric for molecular complexity that extends

beyond Fsp3 by incorporating additional structural descriptors. Developed by Herbert Waldmann and

colleagues, SPS integrates:

Atom hybridization parameters
Stereoisomeric factors
Non-aromatic ring terms
Heavy atom neighbor counts

The normalized SPS (nSPS) addresses the inherent molecular weight dependence of SPS by adjusting for

the total heavy atom count in a molecule. Both metrics demonstrate correlation with natural product

likeness but show no significant relationship with conventional chemical properties related to solubility,

permeability, or molecular topology [2].

Table 1: Comparison of Molecular Complexity Metrics

Metric Definition
Correlation with
MW

Key Applications

Fsp3 Fraction of sp3-hybridized
carbons

Low Drug-likeness assessment,
solubility prediction
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Metric Definition
Correlation with
MW

Key Applications

SPS Composite spatial score High Natural product likeness

assessment

nSPS SPS normalized by heavy

atoms

Minimal Pure complexity encoding, NP-

likeness

Bertz CT Graph theory + information

theory

Moderate Synthetic complexity assessment

Whitlock
Index

Size + complexity factors High Synthetic accessibility

Clinical and Commercial Correlations

Analysis of nSPS trends across approved drugs reveals surprising insights into molecular complexity

evolution. According to recent studies, 66% of approved drugs exhibit nSPS values ≤20, with a median

value of 15.65. Distribution analysis across intellectual property categories shows:

OFM drugs (off-market): 20 with nSPS <10, 148 with nSPS 10-15

OFP drugs (off-patent, on-market): 52 with nSPS <10, 375 with nSPS 10-15
ONP drugs (on-patent, on-market): 2 with nSPS <10, 107 with nSPS 10-15

This distribution indicates that nSPS does not effectively capture novelty as reflected by intellectual

property status. Furthermore, analysis of temporal trends demonstrates that while molecular weight has

increased over decades, nSPS values have remained relatively constant, suggesting that molecular

complexity has not significantly evolved in parallel with molecular size [2].

Perhaps most importantly, nSPS shows no significant correlation with critical drug properties including

target bioactivity and oral bioavailability. This dissociation suggests that nSPS encodes purely molecular

complexity aspects distinct from traditional drug-like properties, potentially making it valuable for natural

product likeness assessment without conflating with established pharmacokinetic predictors [2].
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Computational Implementation and Methodologies

Calculation of Fsp3 and SPS/nSPS

The computational determination of Fsp3 is straightforward and can be implemented using common

cheminformatics toolkits such as RDKit. The algorithm involves identifying all carbon atoms in a molecule,

classifying their hybridization states, and calculating the ratio of sp3-hybridized carbons to total carbons.

For SPS and nSPS calculations, Waldmann's group provides publicly accessible code on GitHub

(https://github.com/frog2000/Spacial-Score) for straightforward computation from molecular structures. The

implementation incorporates multiple structural descriptors to generate the composite complexity score [2].

Table 2: Experimental Protocols for Complexity Metric Calculation

Experiment Methodology Key Parameters Output

Fsp3
Determination

Hybridization state
analysis of all carbon

atoms

sp3 carbon count, total carbon
count

Fsp3 ratio (0-1)

SPS Calculation Multi-parameter

assessment of spatial
features

Hybridization, stereochemistry,

ring systems, neighbor atoms

Raw spatial score

nSPS Calculation Normalization of SPS by
heavy atoms

Heavy atom count, SPS value Size-independent
complexity score

NP-likeness
Assessment

Bayesian similarity to
natural product

structures

Structural fingerprints, NP
database reference

NP-likeness score

Visualization of Molecular Complexity Relationships

The following Graphviz diagram illustrates the conceptual relationships between molecular complexity

metrics and their association with drug development outcomes:
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Molecular Structure

Fsp3 Calculation

Spatial Score (SPS)

Drug Properties

Correlates with
Solubility
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No significant
correlation

Development Outcomes

Click to download full resolution via product page

Relationship between molecular complexity metrics and drug properties

Experimental Workflow for Complexity Analysis

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 12 Tech Support

https://www.smolecule.com/products/s1892064?utm_src=pdf-body-img
https://www.smolecule.com/products/s1892064?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The diagram below outlines a comprehensive experimental workflow for conducting molecular complexity

analysis in drug discovery programs:
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Compound Collection

Structure Standardization

Calculate Fsp3

Calculate SPS/nSPS

NP-likeness Assessment

Property Correlation Analysis

Hit Prioritization
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Lead Optimization

Click to download full resolution via product page

Experimental workflow for molecular complexity analysis

Experimental Applications and Case Studies

Fsp3 in Lead Optimization

Strategic manipulation of Fsp3 values during lead optimization has demonstrated significant value in

addressing multiple drug discovery challenges. A representative case study involves the optimization of

Retinoic Acid-Related Orphan Receptor γ (RORγ) inhibitors. Starting from lead compound 1, structural

modifications that increased Fsp3 yielded compound 2 with:

50-fold increased potency
Elimination of time-dependent cytochrome P450 inhibition
Improved ligand efficiency

This example illustrates the strategic application of carbon saturation to simultaneously address multiple

optimization parameters including potency, metabolic stability, and efficiency metrics [1].

The medicinal chemistry strategy of "escaping flatland" has inspired the development of novel synthetic

methodologies for incorporating sp3-rich scaffolds. Particularly valuable approaches include:

Spirocycle incorporation: Creates three-dimensionality while maintaining molecular compactness

All-carbon quaternary stereocenters: Enhances structural complexity and chiral diversity
Strain-release methodologies: Novel approaches to access previously inaccessible 3D

architectures [1]
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These synthetic strategies enable more effective exploration of biologically relevant chemical space by

mimicking the structural features naturally selected in evolutionarily optimized natural products.

Fragment-Based Screening Applications

Comparative analysis of 3D molecular metrics in fragment-based screening reveals the importance of

considering multiple parameters simultaneously. While Fsp3 provides valuable information about carbon

saturation, complementary metrics such as:

Principal Moment of Inertia (PMI): Evaluates shape similarity to rods, disks, or spheres
Plane of Best Fit (PBF): Quantifies average distance of heavy atoms from best-fit plane

Molecular globularity: Assesses three-dimensional shape characteristics

provide additional dimensions for characterizing fragment libraries. Research indicates that 3D-shaped

fragments outperform flat analogs in screening campaigns, particularly for challenging protein targets with

complex binding sites [3].

Emerging Trends and Future Perspectives

Pseudo-Natural Products (PNPs)

The emerging concept of pseudo-natural products (PNPs) represents an innovative approach to exploring

biologically relevant chemical space. PNPs incorporate natural product fragments connected in ways not

accessible through biosynthetic pathways, creating novel architectures that retain the bioactive relevance of

natural products while exploring new structural territories [4].

Analysis of recent clinical compounds reveals that PNPs constitute 67% of clinical compounds first

disclosed since 2010, demonstrating their growing importance in drug discovery. Furthermore, PNPs are

54% more likely to be found in post-2008 clinical compounds compared to reference compounds, indicating

enhanced biological relevance [4].

Non-Systemic Drug Design Applications

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 10 / 12 Tech Support

https://www.sciencedirect.com/science/article/pii/S1359644625001564
https://pmc.ncbi.nlm.nih.gov/articles/PMC11247505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11247505/
https://www.smolecule.com/products/s1892064?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Recent research has identified novel applications for Fsp3 in the design of non-systemic drugs targeting

gastrointestinal conditions. Contrary to conventional applications that associate higher Fsp3 with improved

bioavailability, this approach utilizes elevated Fsp3 values as a design principle for creating drugs with

limited systemic absorption [5].

This strategy is particularly valuable for conditions such as:

Fructose malabsorption (fructose scavengers)

Clostridium difficile infections (gut-restricted antibiotics)
Inflammatory bowel disease (localized anti-inflammatories)

The approach represents a paradigm shift in applying molecular complexity metrics to address specialized

therapeutic requirements beyond conventional systemic drug delivery [5].

Conclusion

The integration of Fsp3 and advanced molecular complexity metrics like SPS/nSPS represents a significant

evolution in drug design methodology. These parameters provide valuable insights beyond traditional drug-

likeness rules by quantifying three-dimensional character and structural complexity. While Fsp3

correlates with important drug properties including solubility and clinical success rates, nSPS appears to

encode pure molecular complexity divorced from conventional pharmacokinetic predictors.

The strategic application of these metrics across the drug discovery continuum—from library design and hit

screening to lead optimization—enables more effective navigation of chemical space and improves the

probability of clinical success. Emerging applications in pseudo-natural products and non-systemic drug

design further expand the utility of these parameters in addressing specialized therapeutic challenges.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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